

# Efficacy & Safety Comparison: Upadacitinib vs. Adalimumab

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## Compound Focus: Upadacitinib

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Aspect	Upadacitinib 15 mg	Adalimumab 40 mg	Study Context
<b>Primary Efficacy (Week 12)</b>			
• Low Disease Activity (DAS28-CRP $\leq 3.2$ )	43.3% [1]	22.4% [1]	Patients with inadequate response to 1 prior TNF inhibitor (SELECT-SWITCH) [1]
<b>Key Secondary Efficacy (Week 12)</b>			
• Remission (DAS28-CRP $< 2.6$ )	28.4% [1]	14.5% [1]	Patients with inadequate response to 1 prior TNF inhibitor (SELECT-SWITCH) [1]
<b>Long-Term Efficacy (Week 264)</b>			

Aspect	Upadacitinib 15 mg	Adalimumab 40 mg	Study Context
• Remission (DAS28-CRP <2.6)	31.8% [2]	23.2% [2]	Patients with inadequate response to methotrexate (SELECT-COMPARE, 5-year data) [2]
<b>Common Adverse Events</b>	Higher rate of <b>herpes zoster</b> , lymphopenia, CPK elevation, hepatic disorder [2] [3] [4]		Patients with inadequate response to methotrexate (SELECT-COMPARE) [2] [3] [4]
<b>Serious Adverse Events</b>	Rates of <b>MACE, VTE, serious infections, and malignancies (ex. NMSC)</b> are generally comparable to adalimumab [2] [5] [3]		Long-term data across studies [2] [5] [3]
	Numerically higher rate of <b>non-melanoma skin cancer (NMSC)</b> and serious infections in higher CV risk patients [5] [4]		Post-hoc analysis of SELECT-COMPARE by cardiovascular risk [5]

## Detailed Experimental Protocols

The data in the table above comes from rigorous, randomized controlled trials. Here is a detailed look at their methodologies.

### SELECT-SWITCH (NCT05814627) Trial Design [1]

This is the first head-to-head trial comparing switching to **upadacitinib** versus switching to a second TNF inhibitor (adalimumab) in RA patients with an inadequate response to one prior TNF inhibitor.

- **Objective:** To evaluate the efficacy and safety of **upadacitinib** versus adalimumab.

- **Phase:** 3b/4
- **Design:** Multicenter, randomized, double-blind, double-dummy, active comparator-controlled.
- **Patients:** 492 adults with moderate-to-severe RA on a stable background of methotrexate, who had an inadequate response or intolerance to a single TNF inhibitor other than adalimumab.
- **Intervention:**
  - **Group 1: Upadacitinib** 15 mg orally once daily + Methotrexate.
  - **Group 2:** Adalimumab 40 mg subcutaneously every other week + Methotrexate.
- **Duration:** The study included a 12-week primary evaluation period (Period 1), followed by a 36-week blinded extension (Period 2).
- **Primary Endpoint:** Proportion of patients achieving Low Disease Activity (DAS28-CRP  $\leq 3.2$ ) at Week 12.

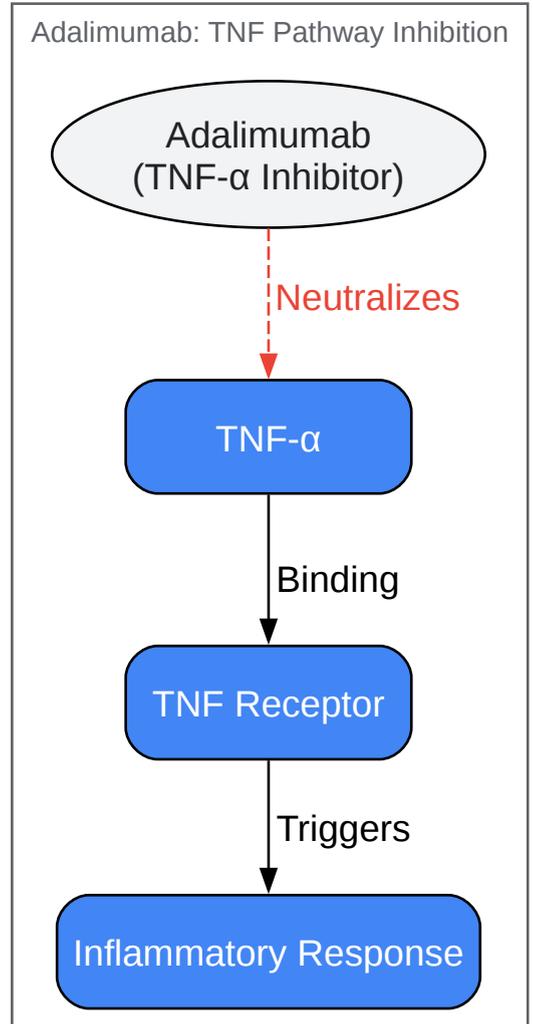
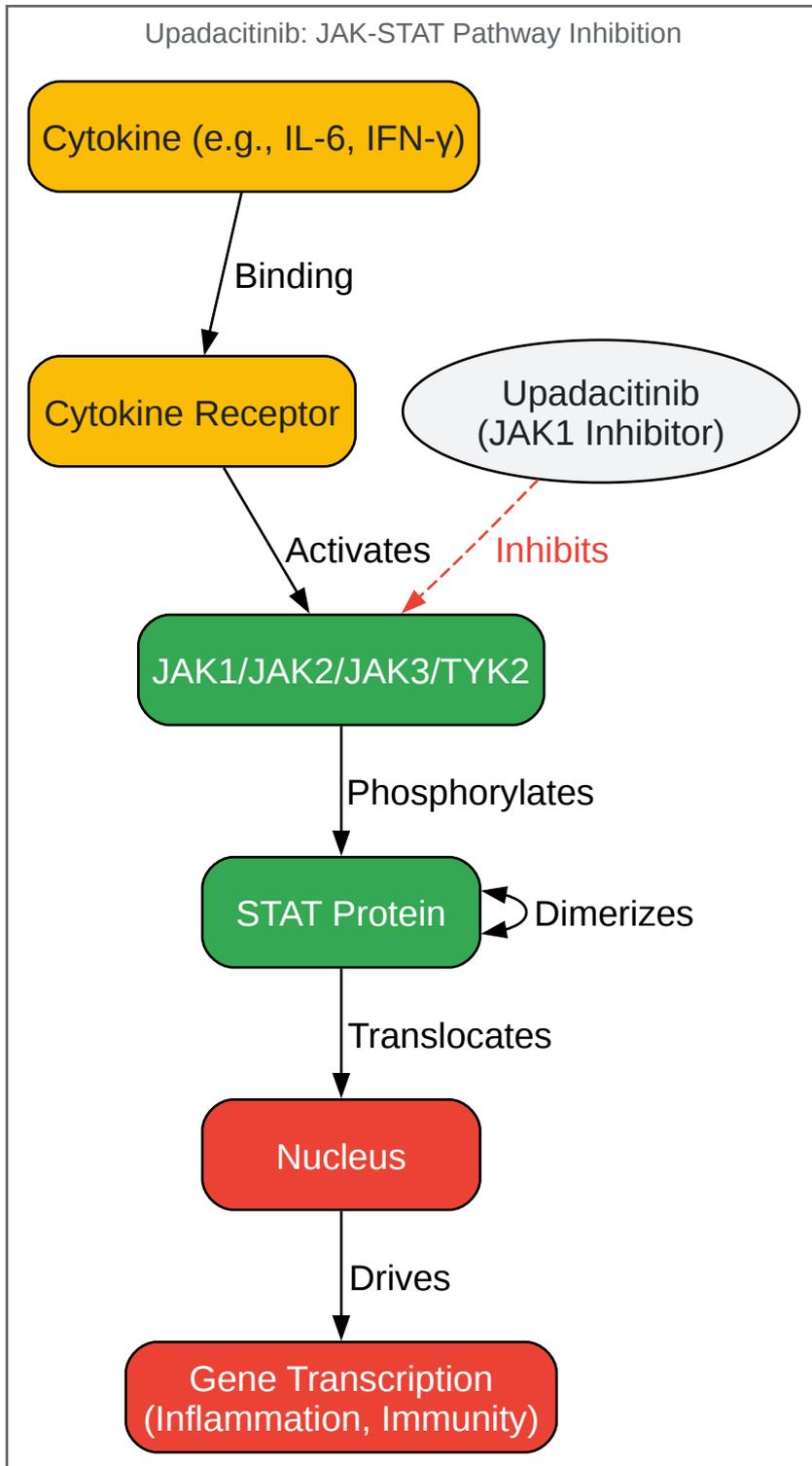
## SELECT-COMPARE (NCT02629159) Trial Design [2] [3]

This long-term study provided robust 5-year and 7-year data comparing **upadacitinib** and adalimumab in patients with an inadequate response to methotrexate.

- **Objective:** To assess the long-term safety and efficacy of **upadacitinib** versus adalimumab.
- **Phase:** 3
- **Design:** Randomized, double-blind, double-dummy, active comparator-controlled, with a long-term extension.
- **Patients:** 1,629 adults with active RA on a stable background of methotrexate.
- **Intervention:**
  - **Group 1: Upadacitinib** 15 mg orally once daily + Methotrexate.
  - **Group 2:** Placebo + Methotrexate.
  - **Group 3:** Adalimumab 40 mg subcutaneously every other week + Methotrexate.
- **Switching Protocol:** Patients with an insufficient response at specified timepoints were switched blindly: from placebo to **upadacitinib**, from **upadacitinib** to adalimumab, or from adalimumab to **upadacitinib** [3] [6].
- **Duration:** The trial includes a long-term extension for up to 10 years of follow-up.
- **Key Endpoints:** Multiple efficacy measures including ACR20/50/70, DAS28-CRP, CDAI remission, and safety.

The diagram below illustrates the core mechanistic difference between the two drugs, which underpins their distinct clinical profiles.

## Mechanisms of Action: JAK-STAT vs. TNF Inhibition



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The diagram shows that **upadacitinib** is a selective Janus kinase (JAK) inhibitor. It works inside the cell by blocking the JAK-STAT signaling pathway, which is used by multiple cytokines (like IL-6 and interferons) involved in inflammation [7]. In contrast, **adalimumab** is a biologic monoclonal antibody that works outside the cell by specifically binding to and neutralizing a single cytokine, Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) [8]. This fundamental difference—blocking multiple cytokine signals intracellularly versus blocking a single cytokine extracellularly—explains the distinct efficacy and safety profiles of the two drugs.

## Key Insights for Drug Development Professionals

- **Sequencing Strategy:** Data from SELECT-COMPARE suggests that patients with an insufficient initial response to adalimumab who switch to **upadacitinib** may achieve numerically greater efficacy than those switching from **upadacitinib** to adalimumab [4] [6]. This supports the strategy of switching to a drug with a different mechanism of action after treatment failure.
- **Cardiovascular Risk Profile:** A post-hoc analysis of SELECT-COMPARE found that **upadacitinib's** efficacy advantage over adalimumab was consistent regardless of the patient's baseline cardiovascular risk [5]. While rates of MACE and VTE were comparable between the treatments across risk groups, the analysis noted numerically higher rates of non-melanoma skin cancer and serious infections with **upadacitinib** specifically in the higher CV-risk group [5].
- **Novel Combination Therapy:** Emerging evidence from case reports indicates that **combination therapy** with **upadacitinib** and adalimumab may be a viable salvage option for highly refractory autoimmune diseases, including ankylosing spondylitis and hidradenitis suppurativa, by leveraging synergistic inhibition of the JAK and TNF pathways [9] [8]. This approach, while promising, requires rigorous safety monitoring and further validation in clinical trials.

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